N(10)-Tosylisohomofolic acid
Description
N(10)-Tosylisohomofolic acid is a synthetic derivative of folic acid (vitamin B9), characterized by structural modifications at the N(10) position. The compound features a tosyl (p-toluenesulfonyl) group attached to the nitrogen at the 10th position of the pteridine ring, distinguishing it from naturally occurring folic acid and other analogs.
Properties
CAS No. |
66801-29-4 |
|---|---|
Molecular Formula |
C27H27N7O8S |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-(4-methylphenyl)sulfonylamino]methyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C27H27N7O8S/c1-15-2-8-19(9-3-15)43(41,42)34(14-18-12-29-23-22(30-18)25(38)33-27(28)32-23)13-16-4-6-17(7-5-16)24(37)31-20(26(39)40)10-11-21(35)36/h2-9,12,20H,10-11,13-14H2,1H3,(H,31,37)(H,35,36)(H,39,40)(H3,28,29,32,33,38)/t20-/m0/s1 |
InChI Key |
MFBHBNCBSHCMEA-FQEVSTJZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O)CC3=CN=C4C(=N3)C(=O)NC(=N4)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
This property is shared with other sulfonamide-containing folate derivatives but differs from the alkyne-functionalized N(10)-propargylfolic acid, which is tailored for bioorthogonal reactions .
Receptor Binding :
- While isohomofolic acid retains high affinity for folate receptors (FRα/β), the tosyl group in this compound may sterically hinder receptor interactions, as seen in studies of similarly modified folic acid analogs .
Synthetic Utility :
- N(10)-Propargylfolic acid’s alkyne group enables conjugation with azide-containing molecules (e.g., fluorophores), a feature absent in this compound. Conversely, the tosyl group may facilitate sulfonamide-based crosslinking or stabilization in drug formulations .
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